molecular formula C12H10O3 B2434815 1-Hydroxy-6-methoxy-2-naphthaldehyde CAS No. 111258-03-8

1-Hydroxy-6-methoxy-2-naphthaldehyde

Cat. No.: B2434815
CAS No.: 111258-03-8
M. Wt: 202.209
InChI Key: KOSSUHOZCLHUPB-UHFFFAOYSA-N
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Description

1-Hydroxy-6-methoxy-2-naphthaldehyde is a chemical compound belonging to the class of naphthalene derivatives. It is known for its applications in various fields, including organic chemistry, materials science, and biotechnology. This compound is characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and an aldehyde group attached to a naphthalene ring.

Scientific Research Applications

1-Hydroxy-6-methoxy-2-naphthaldehyde has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

The synthesis of 1-Hydroxy-6-methoxy-2-naphthaldehyde can be achieved through several synthetic routes One common method involves the use of naphthol as a starting materialThe aldehyde group is then introduced through a formylation reaction. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Hydroxy-6-methoxy-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-Hydroxy-6-methoxy-2-naphthaldehyde exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-Hydroxy-6-methoxy-2-naphthaldehyde can be compared with other naphthalene derivatives, such as:

    2-Hydroxy-1-naphthaldehyde: Similar structure but with different functional group positions.

    6-Methoxy-2-naphthaldehyde: Lacks the hydroxyl group present in this compound.

    1-Hydroxy-2-naphthaldehyde: Similar but with the methoxy group replaced by a hydroxyl group.

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-hydroxy-6-methoxynaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSSUHOZCLHUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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